1,2-Bhdop

Description

1,2-Bhdop, chemically identified as 1,2-Bis(Trimethoxysilyl)Ethane (CAS No. 18406-41-2), is an organosilicon compound with the molecular formula C₈H₂₂O₆Si₂ and a molecular weight of 270.43 g/mol . This compound features two trimethoxysilyl groups (-Si(OCH₃)₃) bonded to adjacent carbon atoms in an ethane backbone. Its structure enables versatile reactivity, particularly in crosslinking and surface modification applications.

The trimethoxysilyl groups facilitate hydrolysis and condensation reactions, making 1,2-Bhdop valuable in materials science for enhancing interfacial adhesion and durability.

Properties

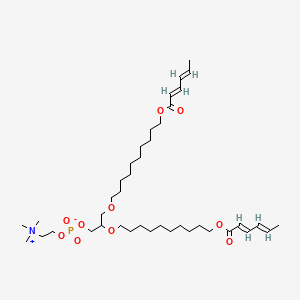

CAS No. |

143023-08-9 |

|---|---|

Molecular Formula |

C40H72NO10P |

Molecular Weight |

758 g/mol |

IUPAC Name |

2,3-bis[10-[(2E,4E)-hexa-2,4-dienoyl]oxydecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C40H72NO10P/c1-6-8-22-28-39(42)48-33-26-20-16-11-10-14-18-24-31-46-36-38(37-51-52(44,45)50-35-30-41(3,4)5)47-32-25-19-15-12-13-17-21-27-34-49-40(43)29-23-9-7-2/h6-9,22-23,28-29,38H,10-21,24-27,30-37H2,1-5H3/b8-6+,9-7+,28-22+,29-23+ |

InChI Key |

BOWRZSLORMDCAV-XBUONAECSA-N |

SMILES |

CC=CC=CC(=O)OCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCOC(=O)C=CC=CC |

Isomeric SMILES |

C/C=C/C=C/C(=O)OCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCOC(=O)/C=C/C=C/C |

Canonical SMILES |

CC=CC=CC(=O)OCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCOC(=O)C=CC=CC |

Synonyms |

1,2-BHDOP 1,2-bis(10-(2',4'-hexadienoyloxy)decyl)glycero-3-phosphocholine |

Origin of Product |

United States |

Comparison with Similar Compounds

1,2-Dichloroethane (Ethylene Dichloride)

- CAS No.: 107-06-2

- Molecular Formula : C₂H₄Cl₂

- Key Properties: Volatile chlorinated hydrocarbon with a linear 1,2-dichloro structure. Primarily used in PVC production and as an industrial solvent . High toxicity: Classified as a probable human carcinogen by the EPA, with risks of neurological, hepatic, and renal damage .

6-Bromo-1H-Indole-2-Carboxylic Acid

- CAS No.: 7254-19-5

- Molecular Formula: C₉H₆BrNO₂

- Key Properties :

| Parameter | 1,2-Bhdop | 6-Bromo-1H-Indole-2-Carboxylic Acid |

|---|---|---|

| Molecular Weight | 270.43 g/mol | 240.05 g/mol |

| Functional Groups | Bis(trimethoxysilyl) | Bromo, indole, carboxylic acid |

| Solubility | Not reported | 0.052 mg/mL |

| Bioavailability Score | N/A | 0.56 |

Chelating Agents: 1,2-Diimine Ligands

These ligands bind metal ions through two nitrogen atoms, enabling applications in catalysis and coordination chemistry . In contrast, 1,2-Bhdop’s reactivity is driven by silicon-alkoxy groups, favoring covalent bonding over chelation.

Thermal and Spectroscopic Analysis

- Thermal Stability : While direct data for 1,2-Bhdop are unavailable, magnesium tetraphosphonate coordination polymers (Compounds 1 and 2) exhibit distinct thermal degradation profiles, suggesting that backbone and substituent chemistry critically influence stability .

- Optical Activity : Compounds with adjacent functional groups (e.g., 1,2-Bhdop’s silyl groups) may exhibit unique electronic circular dichroism (ECD) spectra, as seen in polyketides with 1,2-diol configurations .

Industrial Relevance

- 1,2-Bhdop: Potential use in silicone-based materials, adhesives, and nanocomposites.

- 1,2-Dichloroethane : Despite its toxicity, remains critical in PVC manufacturing, highlighting the trade-off between utility and hazard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.